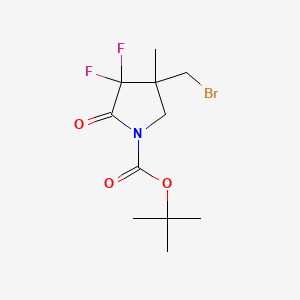
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with bromomethyl, difluoro, and oxo groups, along with a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromomethyl and difluoro groups. The tert-butyl ester is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps to maintain consistent quality and efficiency. Safety measures are also crucial due to the reactive nature of some intermediates and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while hydrolysis would produce the carboxylic acid form.
Applications De Recherche Scientifique
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoro groups may influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl bromoacetate: Contains a bromoacetate group instead of the more complex pyrrolidine structure.
4-tert-Butylbenzyl bromide: Features a benzyl bromide group with a tert-butyl substituent.
Uniqueness
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is unique due to its combination of functional groups, which provide specific reactivity and potential applications not found in simpler compounds. The presence of both bromomethyl and difluoro groups, along with the pyrrolidine ring, makes it a versatile intermediate for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C11H16BrF2NO3 |
|---|---|
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16BrF2NO3/c1-9(2,3)18-8(17)15-6-10(4,5-12)11(13,14)7(15)16/h5-6H2,1-4H3 |
Clé InChI |
ZZZRZBGGDYFOLY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C(=O)C1(F)F)C(=O)OC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

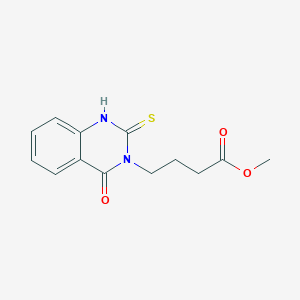

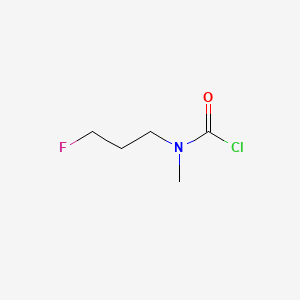
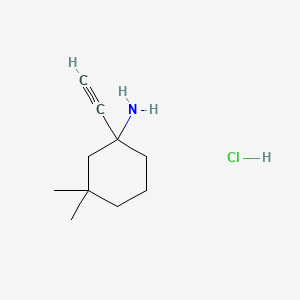
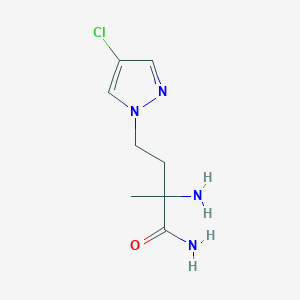
![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)


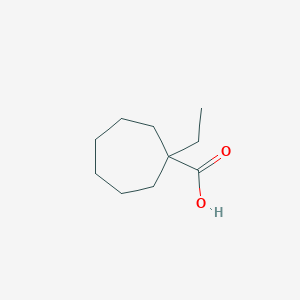
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
